![molecular formula C17H16N4O4S2 B6456338 3-[3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 443671-89-4](/img/structure/B6456338.png)

3-[3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

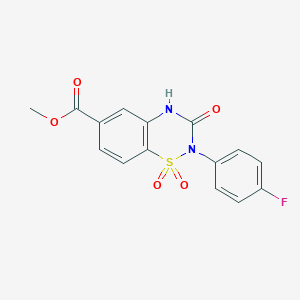

The compound is a derivative of benzothiadiazine, which is a heterocyclic compound that is part of several pharmacologically active compounds, including some diuretics and antihypertensives . The presence of the 1,1-dioxo group suggests that it might have some biological activity, but without specific studies, it’s hard to predict what that might be.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely contains a benzothiadiazine core, which is a bicyclic structure containing a benzene ring fused to a thiadiazine ring. The thiadiazine ring is a six-membered ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms .Chemical Reactions Analysis

Benzothiadiazines can undergo a variety of chemical reactions, mainly due to the reactivity of the sulfur and nitrogen atoms in the thiadiazine ring. They can act as ligands in coordination chemistry, and can also undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzothiadiazines are generally stable compounds, but the presence of the 1,1-dioxo group could potentially make it more reactive .Applications De Recherche Scientifique

Antimicrobial Activity

1,2,4-benzothiadiazine-1,1-dioxide derivatives exhibit antimicrobial effects. Researchers have explored their potential as antibacterial and antifungal agents. The presence of specific functional groups attached to the benzothiadiazine ring influences their activity .

Antiviral Properties

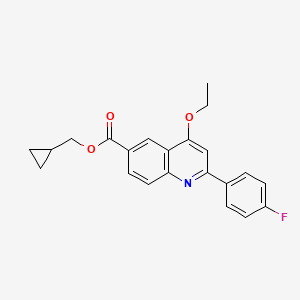

These compounds also demonstrate antiviral activity. For instance, a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones was screened as HCV polymerase inhibitors . This highlights their potential in combating viral infections.

AMPA Receptor Modulation

AMPA receptors play a crucial role in synaptic transmission. Some 1,2,4-benzothiadiazine-1,1-dioxide derivatives act as AMPA receptor modulators, affecting neuronal excitability and synaptic plasticity.

In addition to these six areas, there may be other therapeutic applications worth exploring. The field of 1,2,4-benzothiadiazine-1,1-dioxide research remains dynamic, with ongoing efforts to uncover its full potential . If you’d like more detailed information on any specific application, feel free to ask! 😊

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It has been found that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For example, a halo group at the 7 and 8 positions of the ring gave active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to act as katp channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue .

Result of Action

One study reported that a similar class of 3-(1,1-dioxo-2h-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1h)-quinolinones potently inhibits hcv polymerase enzymatic activity and inhibits the ability of the subgenomic hcv replicon to replicate in huh-7 cells .

Propriétés

IUPAC Name |

3-[3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S2/c22-26(23)14-8-3-1-6-12(14)18-16(20-26)10-5-11-17-19-13-7-2-4-9-15(13)27(24,25)21-17/h1-4,6-9H,5,10-11H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJDDSQQRWXPTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCCC3=NS(=O)(=O)C4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-acetylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456256.png)

![2-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6456275.png)

![ethyl 1-{[3-(methoxycarbonyl)phenyl]methyl}-4-oxo-7-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6456276.png)

![3-[(2,4-dichlorophenyl)methyl]-1-[(3-fluoro-4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6456280.png)

![1-benzyl-4-{5-sulfanylidene-4-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B6456288.png)

![6-fluoro-N-[(4-fluorophenyl)methyl]-7-(1H-imidazol-1-yl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B6456296.png)

![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B6456301.png)

![N-(2,6-dimethylphenyl)-2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B6456325.png)

![2-(3-methylphenyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456333.png)

![1-ethyl-6-fluoro-7-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6456345.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2,3-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456352.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(3-fluoro-4-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456353.png)